2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid
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Overview
Description
o-Chlorophenyl thioacetate is an organosulfur compound that features a thioacetate group attached to an o-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Chlorophenyl thioacetate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenyl halides with thioacetic acid or its derivatives. The reaction typically occurs under mild conditions using a base such as potassium carbonate to facilitate the nucleophilic attack of the thioacetate anion on the halide substrate .
Industrial Production Methods
In industrial settings, the synthesis of o-chlorophenyl thioacetate may involve the use of polymer-supported sodium thioacetate to achieve high yields under nonaqueous and heterogeneous conditions . This method is advantageous due to its efficiency and ease of product isolation.
Chemical Reactions Analysis
Types of Reactions
o-Chlorophenyl thioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioacetate group can be replaced by other nucleophiles, leading to the formation of diverse organosulfur compounds.
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted organosulfur compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
o-Chlorophenyl thioacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-chlorophenyl thioacetate involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group acts as a nucleophile. This property allows it to participate in various chemical transformations, leading to the formation of diverse organosulfur compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Thioacetic Acid: A simpler thioacetate compound that serves as a precursor to various organosulfur compounds.
Thiophene Derivatives: Compounds containing a thiophene ring, which exhibit diverse biological and chemical properties.
Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.
Uniqueness
o-Chlorophenyl thioacetate is unique due to the presence of the o-chlorophenyl group, which imparts specific chemical properties and reactivity
Properties
Molecular Formula |
C8H7ClOS |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
O-(2-chlorophenyl) ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3 |
InChI Key |
HDMPELFACKZWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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